molecular formula C14H11F2NO2 B5729090 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide

2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide

Cat. No. B5729090
M. Wt: 263.24 g/mol
InChI Key: AUHKGXRTMHCREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide, also known as FPhPA, is a chemical compound that has gained attention in the scientific community due to its potential application in research. FPhPA has been identified as a useful tool in studying the function of certain proteins and enzymes, and has also been investigated for its potential therapeutic properties. In

Mechanism of Action

2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide works by inhibiting the activity of CK2, which is a protein kinase that is involved in various cellular processes. Specifically, 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide binds to the ATP-binding site of CK2, which prevents the protein from phosphorylating its targets. This inhibition of CK2 activity can lead to a variety of downstream effects, including inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide can inhibit the growth of cancer cells, and can also inhibit the activity of certain enzymes involved in inflammation. Additionally, 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide has been shown to have a neuroprotective effect in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide in lab experiments is its specificity for CK2. Because 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide binds to the ATP-binding site of CK2, it is highly specific for this protein kinase and does not affect other cellular processes. Additionally, 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide has been shown to be effective in inhibiting the activity of CK2 in vitro and in vivo.
One limitation of using 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide in lab experiments is its potential toxicity. While 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide has been shown to be effective in inhibiting the activity of CK2, it can also have off-target effects on other cellular processes. Additionally, 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide has not been extensively studied in animal models, so its potential toxicity in vivo is not well understood.

Future Directions

There are several future directions for research on 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide. One area of interest is the development of more potent and selective inhibitors of CK2. Additionally, 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide could be investigated for its potential therapeutic properties in a variety of diseases, including cancer and inflammation. Finally, the mechanism of action of 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide could be further elucidated to better understand its effects on cellular processes.

Synthesis Methods

The synthesis of 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide involves several steps, including the reaction of 2-fluoroaniline with 2-fluorophenol to form 2-(2-fluorophenoxy)aniline. This intermediate is then reacted with acetyl chloride to form 2-(2-fluorophenoxy)acetamide, which is subsequently reacted with 2-fluoroaniline to form the final product, 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide has been identified as a useful tool in studying the function of certain proteins and enzymes. Specifically, 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell growth and proliferation. 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide has also been investigated for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.

properties

IUPAC Name

2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c15-10-5-1-3-7-12(10)17-14(18)9-19-13-8-4-2-6-11(13)16/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHKGXRTMHCREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide

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